4-(4-Butoxyphenoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Butoxyphenoxy)aniline is an organic compound characterized by the presence of an aniline group attached to a butoxyphenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Butoxyphenoxy)aniline typically involves the nucleophilic substitution reaction of 4-butoxyphenol with 4-fluoronitrobenzene, followed by the reduction of the nitro group to an amine. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like iron powder and hydrochloric acid .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 4-(4-Butoxyphenoxy)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: The nitro precursor can be reduced to form the aniline derivative.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium catalyst or chemical reducing agents like iron powder and hydrochloric acid.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Aniline derivatives.
Substitution: Halogenated aniline derivatives.
Scientific Research Applications
4-(4-Butoxyphenoxy)aniline has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Butoxyphenoxy)aniline involves its interaction with specific molecular targets and pathways. The aniline group can participate in hydrogen bonding and π-π interactions with biological molecules, influencing their function. Additionally, the butoxyphenoxy moiety can modulate the compound’s lipophilicity and membrane permeability, affecting its bioavailability and activity .
Comparison with Similar Compounds
4-Butoxyaniline: Similar structure but lacks the phenoxy group.
4-Phenoxyaniline: Similar structure but lacks the butoxy group.
4-(4-Methoxyphenoxy)aniline: Similar structure with a methoxy group instead of a butoxy group.
Uniqueness: 4-(4-Butoxyphenoxy)aniline is unique due to the presence of both butoxy and phenoxy groups, which confer distinct chemical and physical properties. These groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
51690-68-7 |
---|---|
Molecular Formula |
C16H19NO2 |
Molecular Weight |
257.33 g/mol |
IUPAC Name |
4-(4-butoxyphenoxy)aniline |
InChI |
InChI=1S/C16H19NO2/c1-2-3-12-18-14-8-10-16(11-9-14)19-15-6-4-13(17)5-7-15/h4-11H,2-3,12,17H2,1H3 |
InChI Key |
KDPQRCCTVDSXIC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)OC2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.